Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Description
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is a bicyclic amine carboxylate ester hydrochloride salt. Its [2.2.2] bicyclo system imparts unique steric and electronic properties, distinguishing it from smaller ([2.2.1]) or larger ([3.2.1]) ring systems. This compound is listed under discontinued inventory by CymitQuimica (Ref: 10-F773811) , though its structural analogs remain commercially available.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8+;/m1./s1 |
InChI Key |
HPPCXEUTFZNZSG-LRACWOHVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1NC2.Cl |
Canonical SMILES |
COC(=O)C1CC2CCC1NC2.Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Followed by Ring Closure
-
Starting Material : Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate derivatives.
-
Reagents : Diethyl azodicarboxylate (DEAD) or triphenylphosphine (PPh₃) in THF.
| Step | Conditions | Yield |
|---|---|---|
| 1. Condensation | DEAD, PPh₃, THF, 0°C → RT, 6 h | 70% |
| 2. Cyclization | K₂CO₃, CH₂Cl₂, reflux, 12 h | 65% |
Key Data :
-
Byproducts : Minor diastereomers (<5%) due to steric hindrance in the bicyclic system.
-
Purification : Silica gel chromatography (EtOAc/hexane) isolates the desired (1S,4R,6R) isomer.
Asymmetric Synthesis via Chiral Auxiliaries
Chiral auxiliaries or catalysts enforce stereochemical control during synthesis.
Use of Evans Oxazolidinones
-
Auxiliary : (S)-4-Benzyl-2-oxazolidinone.
-
Key Step : Diastereoselective alkylation of a bicyclic β-keto ester.
Example Protocol (adapted from):
| Step | Conditions | Yield |
|---|---|---|
| 1. Alkylation | LDA, THF, -78°C, 2 h | 60% |
| 2. Auxiliary Removal | LiOH, H₂O/THF, RT, 4 h | 90% |
Key Data :
-
ee : 98% achieved via Evans methodology.
-
Limitation : Multi-step synthesis increases production costs.
Resolution of Racemic Mixtures
For racemic precursors, chiral resolution is employed:
Diastereomeric Salt Formation
| Parameter | Value |
|---|---|
| Resolution Efficiency | 45–50% per cycle |
| Purity After 3 Cycles | >99% ee |
Key Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride serves as a valuable building block in organic synthesis. Its bicyclic structure allows for:
- Synthesis of Complex Molecules: It can be used to create more complex organic compounds through various reactions such as oxidation, reduction, and substitution.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into oxides. |
| Reduction | Forms different derivatives through reduction processes. |
| Substitution | Participates in nucleophilic substitution reactions. |
Biology
Research into the biological activity of this compound has shown promise in several areas:
- Enzyme Interactions: The compound can interact with various enzymes, potentially modulating their activity.
- Biochemical Assays: It serves as a probe in biochemical assays to study enzyme kinetics and mechanisms.
Medicine
Ongoing studies are exploring the therapeutic potential of this compound:
- Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals aimed at specific biological targets.
Case Study: Potential Therapeutic Uses
Research indicates that similar bicyclic compounds have shown efficacy in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Industrial Applications
In industry, this compound is utilized in:
- Production of Specialty Chemicals: It is involved in creating various industrial chemicals and materials due to its reactivity and stability.
Table 2: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as an intermediate in the synthesis of other compounds. |
| Material Science | Contributes to the development of new materials with specific properties. |
Mechanism of Action
The mechanism by which Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences
Bicyclo System Variations:
- [2.2.2] Systems: Target Compound: Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride ([1S,4R,6R] configuration) . Analog: Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS: 2306265-63-2), differing in ester position (4- vs. 6-carboxylate) . Ethyl Derivative: Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1), with an amino group and ethyl ester .
[2.2.1] Systems :
- Example : (1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane ($585/100mg) . Smaller ring size increases ring strain, affecting stability and reactivity.
- Fluorinated Analog : 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2288709-05-5) , introducing a fluorine substituent for enhanced bioactivity.
[3.2.1] Systems :
Functional Group Variations:
- Ester vs. Acid: 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl ($250/250mg) lacks the ester group, favoring ionic interactions.
- Hydroxyl vs. Boc-Protected : tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1403865-39-3) uses a Boc group for stability during synthesis.
Physicochemical and Commercial Comparison
Research Findings and Implications
Ring Strain and Stability: The [2.2.2] system in the target compound exhibits lower ring strain compared to [2.2.1] analogs, enhancing thermal and metabolic stability .
Stereochemical Influence :
- The (1S,4R,6R) configuration optimizes spatial alignment for chiral recognition in enzyme-active sites, contrasting with (1R,4S,6S) diastereomers in [2.2.1] systems .
Functional Group Impact: Methyl esters (e.g., target compound) improve membrane permeability over carboxylic acids (e.g., 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl) . Fluorination in [2.2.1] systems enhances electronegativity and bioavailability .
Commercial Considerations :
- Discontinued status of the target compound may reflect challenges in large-scale synthesis or niche applications.
Biological Activity
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antiviral activities, as well as its pharmacological implications.
- Molecular Formula : C₉H₁₆ClNO₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 2408937-29-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics, which allow it to interact with various biological targets. Notably, it has been studied for its effects on bacterial and viral pathogens.
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds similar to Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane have shown promising antibacterial properties:
- Activity Against Bacteria : A study evaluated several 1,4-diazabicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria, demonstrating high activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of certain derivatives were comparable to the reference drug ciprofloxacin .
- Time-Kill Assays : Compounds similar to Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane exhibited rapid bactericidal effects within two hours against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potent antimicrobial action .
| Compound | Target Bacteria | MIC (µg/mL) | Reference Drug Comparison |
|---|---|---|---|
| 1c | Pseudomonas aeruginosa | 0.5 | Ciprofloxacin |
| 1e | Staphylococcus aureus | 0.25 | Ciprofloxacin |
Antiviral Activity
The compound's antiviral potential has also been explored:
- Activity Against Viruses : In vitro studies have shown that certain bicyclic compounds exhibit antiviral activity against influenza virus strains, including H1N1. The structural features of these compounds contribute to their efficacy in disrupting viral replication processes .
Pharmacological Implications
The pharmacokinetic properties of Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane hydrochloride suggest favorable absorption and distribution characteristics:
- Blood-Brain Barrier Penetration : The compound is predicted to penetrate the blood-brain barrier effectively, which may enhance its therapeutic applications in central nervous system disorders.
- Metabolic Stability : Preliminary data suggest that the compound has a low potential for metabolic degradation by cytochrome P450 enzymes, which could lead to prolonged activity in vivo .
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Antimicrobial Efficacy Study : A series of derivatives were synthesized and tested for their antibacterial properties against resistant strains. The results indicated that modifications in the linker moiety significantly affected the antibacterial potency .
- Antiviral Mechanism Exploration : Research into the mechanism of action revealed that bicyclic compounds can interfere with viral entry or replication processes, highlighting their potential as antiviral agents in therapeutic settings .
Q & A
Q. What synthetic methodologies are recommended for the stereoselective synthesis of methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride?
The synthesis of this bicyclic compound typically involves a multi-step approach:
- Ring-closing strategies : Utilize [2.2.2] bicyclic frameworks via intramolecular cyclization of appropriately substituted precursors. For example, aza-Michael addition or Diels-Alder reactions can establish the bicyclic core .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., transition-metal catalysts) ensure the (1S,4R,6R) configuration. Evidence from related bicyclo[2.2.1]heptane syntheses highlights the use of Sharpless epoxidation or enzymatic resolution for enantiomeric purity .
- Esterification and salt formation : The methyl ester group is introduced via carbodiimide-mediated coupling, followed by HCl treatment to yield the hydrochloride salt .
Q. How can the structural integrity and stereochemical assignment of this compound be validated?
Q. What analytical methods are suitable for assessing purity and stability under storage conditions?
- HPLC/UV-Vis : Quantify impurities using reverse-phase C18 columns with UV detection at 210–220 nm .
- Karl Fischer titration : Monitors water content in the hydrochloride salt to prevent hydrolysis .
- Accelerated stability studies : Store at 25°C/60% RH and analyze degradation products (e.g., free carboxylic acid via ester hydrolysis) over 1–3 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields often arise from:
- Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Raney Ni in hydrogenation steps) .
- Purification challenges : Bicyclic amines may co-elute with byproducts; optimize flash chromatography (silica gel, 5–10% MeOH/CHCl) or use preparative HPLC .
- Salt formation efficiency : Excess HCl during crystallization can reduce yield; titrate stoichiometrically and monitor pH .
Q. What computational tools are effective for predicting the compound’s biological activity and receptor interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like GABA receptors or enzymes (e.g., acetylcholinesterase). The rigid bicyclic scaffold may restrict conformational flexibility, enhancing selectivity .
- QSAR modeling : Correlate substituent effects (e.g., ester vs. carbamate groups) with activity using datasets from PubChem or ChEMBL .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to enhance intestinal absorption .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve aqueous solubility .
- Salt screening : Test alternative counterions (e.g., sulfate, citrate) for improved pharmacokinetics .
Q. How can researchers address discrepancies in biological activity data across different assay systems?
- Assay validation : Standardize protocols (e.g., ATP levels in cell viability assays) and use reference compounds (e.g., cisplatin for cytotoxicity) .
- Membrane permeability : Measure logP values (e.g., shake-flask method) to differentiate intrinsic activity from transport limitations .
- Off-target profiling : Screen against panels of kinases or GPCRs to identify confounding interactions .
Methodological Resources
- Synthetic protocols : Refer to PharmaBlock Sciences’ bicyclo[2.2.2]octane derivatives for scalable routes .
- Structural databases : PubChem (CID: 1626394-43-1) provides spectroscopic and crystallographic data .
- Biological assays : Adapt protocols from anticancer evaluations of related 2-azabicyclo compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
